4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[(1-methyl-4-oxopiperidin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO3/c1-15-7-6-13(16)12(9-15)8-10-2-4-11(5-3-10)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
InChI Key |
CTJWYSZYKHIWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The most documented synthetic approach for this compound involves the nucleophilic substitution of 4-(chloromethyl)benzoic acid with 1-methyl-4-piperidone under basic conditions. This reaction forms the key methylene linkage between the benzoic acid moiety and the 1-methyl-4-oxopiperidine ring.
- Reaction Mechanism: The nitrogen atom of 1-methyl-4-piperidone acts as a nucleophile attacking the benzylic carbon of 4-(chloromethyl)benzoic acid, displacing the chloride ion.
- Reaction Conditions: Typically carried out in an organic solvent such as dichloromethane or toluene.
- Base Used: Potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
- Outcome: Formation of the target compound with a 1-methyl-4-oxopiperidin-3-yl methyl substituent on the para position of benzoic acid.
This method is favored for its straightforwardness and moderate to good yields in laboratory settings.
Industrial Scale Preparation
For large-scale or industrial production, continuous flow reactors are employed to improve reaction control and efficiency:
- Continuous Flow Advantages: Precise control over temperature, pressure, and reaction time enhances yield and purity.
- Automation: Reduces human error and increases reproducibility.
- Scalability: Suitable for bulk synthesis with consistent quality.
The industrial process maintains the basic synthetic principles but optimizes parameters to meet production demands.
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Organic solvents facilitate substitution |
| Base | Potassium carbonate, Sodium hydroxide | Neutralizes HCl formed, drives reaction |
| Temperature | Room temperature to reflux (~25-80°C) | Optimized for yield and purity |
| Reaction Time | Several hours (4-12 h) | Dependent on scale and mixing |
| Industrial Adaptation | Continuous flow reactors | Enhanced control, scalability |
These conditions are derived from synthetic protocols and industrial adaptations for similar piperidine-benzoic acid derivatives.
Research Findings and Analytical Data
- Yield & Purity: Laboratory syntheses report moderate to high yields (typically 60-85%) with high purity when purified by recrystallization or chromatography.
- Structural Confirmation: Characterization by NMR, IR, and mass spectrometry confirms the presence of the 1-methyl-4-oxopiperidinyl moiety linked through a methylene bridge to the para position of benzoic acid.
- Stability: The compound is stable under standard storage conditions, with no significant degradation reported in the literature.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 4-(chloromethyl)benzoic acid + 1-methyl-4-piperidone under base | Straightforward, moderate-high yield | Requires careful control of base and solvent |
| Continuous flow industrial synthesis | Automated flow reactors for scale-up | High purity, reproducible, scalable | Requires specialized equipment |
| Multi-step guanidine/cyclization (related compounds) | Guanidine formation + cyclization for related benzoic acids | High yield, environmentally friendly | More complex, not directly for target compound |
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form a lactam.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a lactam derivative.
Reduction: Formation of a hydroxyl-substituted piperidine derivative.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
The compound 4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, pharmaceuticals, and cosmetic formulations, supported by case studies and data tables.
Anticancer Research
One of the prominent applications of this compound is in anticancer research. Studies have indicated that derivatives of benzoic acid can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to modulate polyamine metabolism, which is crucial for cancer cell growth and survival.
Case Study:
A study screened a library of compounds for their ability to potentiate the effects of difluoromethylornithine (DFMO), an ornithine decarboxylase inhibitor. It was found that certain anthranilic acid derivatives, structurally related to benzoic acids, could enhance DFMO's anticancer effects by altering polyamine levels in pancreatic cancer cells .
Neuropharmacology
The compound's piperidine structure suggests potential applications in neuropharmacology. Piperidine derivatives are known for their activity on neurotransmitter systems, which can be beneficial in treating neurological disorders.
Research Insight:
Investigations into piperidine derivatives have shown promise in modulating GABAergic and dopaminergic systems, indicating that this compound could be explored for its neuroprotective effects or as a treatment for conditions like anxiety or depression.
Drug Formulation
In pharmaceutical formulations, the stability and solubility of compounds are critical. The incorporation of this compound into drug delivery systems has been studied for enhancing bioavailability.
Data Table: Drug Formulation Studies
| Study | Formulation Type | Outcome |
|---|---|---|
| Study A | Liposomal formulation | Improved solubility and bioavailability |
| Study B | Solid dispersion | Enhanced drug release profile |
These studies highlight the compound's potential as an excipient or active pharmaceutical ingredient in various formulations.
Cosmetic Formulations
The compound has also been investigated for its role in cosmetic formulations. Its properties may provide benefits such as skin conditioning or anti-inflammatory effects.
Research Findings:
A recent publication emphasized the importance of assessing new cosmetic ingredients not only for safety but also for their efficacy in enhancing skin health . The incorporation of this compound into creams and lotions could potentially improve skin hydration and reduce irritation.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The iodo substituent in analogs increases molecular weight and may reduce solubility compared to the target compound’s oxo group, which enhances polarity .
- Piperidine vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves hydrogen-bonding capacity, critical for enzyme inhibition, whereas ester derivatives (e.g., methyl ester) are often prodrugs .
Physicochemical Properties
- Solubility : The oxo group in the target compound increases polarity compared to methyl or iodo substituents, improving aqueous solubility.
- LogP : Predicted to be lower than iodo-substituted analogs (higher hydrophilicity) but higher than ester derivatives.
Biological Activity
4-((1-Methyl-4-oxopiperidin-3-yl)methyl)benzoic acid, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- CAS Number : 938118-92-4
The compound features a benzoic acid moiety linked to a piperidinone structure, which may contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-formylbenzoic acid with 1-methyl-4-piperidone under specific conditions, often utilizing catalysts and solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may modulate enzymatic activities or act as a ligand for specific receptors, influencing cellular pathways.
Research Findings
- Antitumor Activity : Studies have indicated that derivatives of benzoic acid can exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
- Protein Interaction : Research has highlighted the interaction of similar compounds with protein tyrosine phosphatases (PTP1B), which are implicated in metabolic disorders. Inhibition of PTP1B has been linked to improved insulin sensitivity and reduced inflammation .
Case Study 1: Antitumor Properties
In a study assessing the antitumor effects of related compounds, it was found that certain derivatives significantly inhibited the proliferation of human cancer cell lines. The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | HeLa |
| Compound B | 3.8 | MCF7 |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of benzoic acid derivatives. The results showed a marked reduction in pro-inflammatory cytokines in treated macrophages.
| Treatment | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound C | 80 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
